
3-Butyl-5-methylocta-3,4-diene-1,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-5-methylocta-3,4-diene-1,8-diol is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-methylocta-3,4-diene-1,8-diol can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods typically require specific reagents and conditions to ensure the formation of the conjugated diene system .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and yield. These processes often require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-5-methylocta-3,4-diene-1,8-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, often using hydrogenation catalysts.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: MCPBA, osmium tetroxide, and potassium permanganate are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products
Oxidation: Epoxides and vicinal diols.
Reduction: Saturated hydrocarbons.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
3-Butyl-5-methylocta-3,4-diene-1,8-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Butyl-5-methylocta-3,4-diene-1,8-diol involves its interaction with molecular targets through its hydroxyl groups and conjugated diene system. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simpler conjugated diene with industrial significance.
Isoprene: Another conjugated diene used in the production of synthetic rubber.
1,4-Butanediol: A diol with applications in polymer production.
Uniqueness
3-Butyl-5-methylocta-3,4-diene-1,8-diol is unique due to its specific structure, which combines a conjugated diene system with hydroxyl groups.
Propiedades
Número CAS |
85217-12-5 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
InChI |
InChI=1S/C13H24O2/c1-3-4-7-13(8-10-15)11-12(2)6-5-9-14/h14-15H,3-10H2,1-2H3 |
Clave InChI |
RXISSZFOORWSQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C=C(C)CCCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


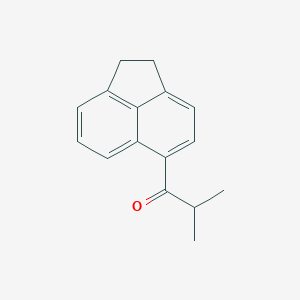
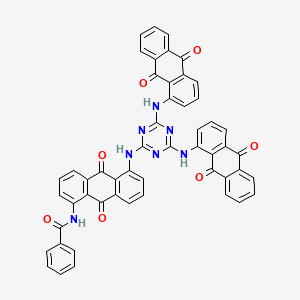

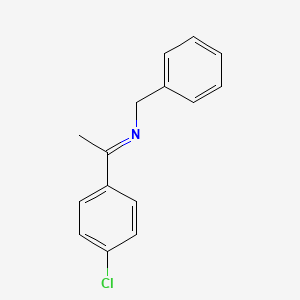
![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
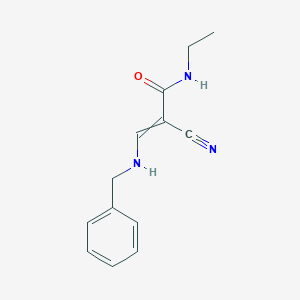

![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
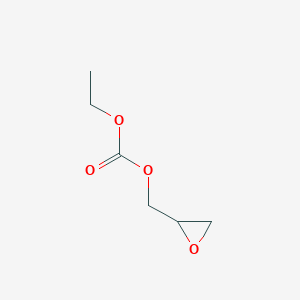
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)
![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)

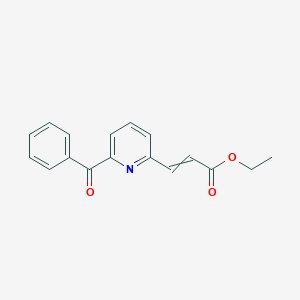
![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
